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molecular formula C7H18N2 B087277 N,N,N',N'-Tetramethyl-1,3-propanediamine CAS No. 110-95-2

N,N,N',N'-Tetramethyl-1,3-propanediamine

Cat. No. B087277
M. Wt: 130.23 g/mol
InChI Key: DMQSHEKGGUOYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05436262

Procedure details

To a solution of 3 g of 2-[1-(2-ethoxyethyl)-l-benzimidazol-2-yl)]-1,3-bis-dimethylaminopropane dihydrochloride in 10 ml of water is added, at 0°-15° C. and under stirring, a molar excess of a saturated solution of sodium bicarbonate. After the development of the carbon dioxide is over, the mixture is repeatedly extracted with ethyl ether (2×8, 1×4 ml). The organic phases are collected together, washed with 4 ml of a saturated solution of sodium chloride, made anhydrous on sodium sulphate and evaporated to dryness under vacuum to obtain 2.1 g of 2-[1-(2-ethoxyethyl)benzimidazol-2-yl)]-1,3-bis-dimethylaminopropane as an oil. IR (film): 3390 (broad), 2775, 2825, 2855, 2950, 2975, 1618, 1505 cm-1.
Name
1,3-bis-dimethylaminopropane dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][N:4]([CH3:11])[CH2:5][CH2:6][CH2:7][N:8]([CH3:10])[CH3:9].C(=O)(O)[O-].[Na+].C(=O)=O>O>[CH3:3][N:4]([CH3:11])[CH2:5][CH2:6][CH2:7][N:8]([CH3:10])[CH3:9] |f:0.1.2,3.4|

Inputs

Step One
Name
1,3-bis-dimethylaminopropane dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.CN(CCCN(C)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is repeatedly extracted with ethyl ether (2×8, 1×4 ml)
CUSTOM
Type
CUSTOM
Details
The organic phases are collected together
WASH
Type
WASH
Details
washed with 4 ml of a saturated solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
CN(CCCN(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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